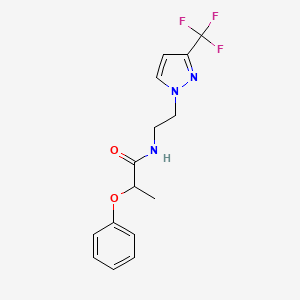

2-苯氧基-N-(2-(3-(三氟甲基)-1H-吡唑-1-基)乙基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

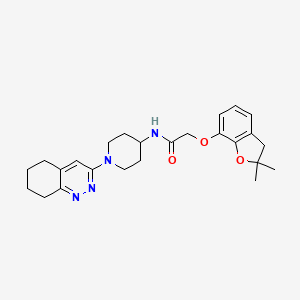

The compound "2-phenoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)propanamide" is a chemical entity that appears to be related to a class of compounds that exhibit various biological activities. The structure suggests the presence of a phenoxy group, a trifluoromethyl group, and a pyrazole moiety, which are common in medicinal chemistry for their potential pharmacological properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simpler precursors. For instance, the synthesis of N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides involves the reaction of 1-phenyl-1H-oxepino[4,3-c]pyrazole-4(8H),6(7H)-dione with aromatic primary amines . Similarly, the synthesis of ethyl (2E)-3-N,N-dimethylamino-2-(5-ethoxy-1-phenyl-1H-pyrazol-3-yl)propenoate is achieved in two steps from ethyl (4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)acetate . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their biological activity. For example, the nature of the pyrazole substituents was found to be critical for the activity of 1-arylpyrazoles as σ1 receptor antagonists . The presence of a basic amine and the spacer length between the amino and pyrazole groups significantly affect the selectivity and potency of these compounds. The trifluoromethyl group is a common bioisostere used to enhance the metabolic stability and binding affinity of pharmaceuticals .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, N-ethyl-5-phenylisoxazolium-3′-sulfonate can be converted to keto ketenimine and react with nucleophiles to form stable enamine adducts . Similarly, the reaction of amines with ethyl (2E)-3-N,N-dimethylamino-2-(5-ethoxy-1-phenyl-1H-pyrazol-3-yl)propenoate leads to the formation of substituted amino propenoates . These reactions are indicative of the reactivity of pyrazole derivatives and could be relevant to the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their functional groups. For example, the introduction of a hydroxymethyl group in 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives affects their ability to suppress cancer cell growth . The presence of a trifluoromethyl group often increases the lipophilicity and can affect the distribution of the compound within the body . The specific properties of "2-phenoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)propanamide" would need to be determined experimentally, but insights can be gained from structurally related compounds.

科学研究应用

- 最近的研究强调了相关化合物的抗氧化潜力 。虽然关于这种确切化合物的具体数据可能很少,但其结构特征表明它可能表现出类似的性质。抗氧化剂在保护细胞免受氧化应激和防止自由基造成的损伤方面起着至关重要的作用。

- 非活化羧酸的酶促酰胺化是有机合成中的一个重要过程。这种化合物可以用作酶促反应的底物,导致酰胺的形成。 研究人员探索了类似结构的酰胺化反应 。研究其与CAL-B(南极假丝酵母脂肪酶B)等酶的反应活性可以产生有价值的见解。

抗氧化活性

酶促酰胺化

属性

IUPAC Name |

2-phenoxy-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3N3O2/c1-11(23-12-5-3-2-4-6-12)14(22)19-8-10-21-9-7-13(20-21)15(16,17)18/h2-7,9,11H,8,10H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZRZQOCAOGINO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCN1C=CC(=N1)C(F)(F)F)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(2-Prop-2-ynoxyethoxy)ethoxy]prop-1-ene](/img/structure/B2522167.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methyl-5-nitrophenyl)urea](/img/structure/B2522169.png)

![4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2522179.png)

![(E)-4-(N,N-diethylsulfamoyl)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide](/img/structure/B2522180.png)

![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2522181.png)

![2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline](/img/structure/B2522183.png)

![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2522185.png)